Trk-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-17 is a potent inhibitor of tropomyosin receptor kinase (TRK), a member of the receptor tyrosine kinase family. TRK is activated by neurotrophic factors, which are soluble growth factors including nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5. This compound has shown potential for cancer research due to its ability to inhibit TRK activity .
准备方法
The preparation of Trk-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the synthesis of substituted [1,2,4] triazolo [4,3-a] pyrazine derivatives, which exhibit TRK kinase inhibitory activity. The preparation method includes the use of pharmaceutically acceptable salts, hydrates, solvates, and isotopic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Trk-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
科学研究应用
Trk-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of TRK activity, which is implicated in various types of cancer. It is also used in the development of targeted therapies for TRK fusion-positive cancers. Additionally, this compound is employed in the study of neurotrophic signaling pathways and their role in neuronal development and survival .
作用机制
The mechanism of action of Trk-IN-17 involves the inhibition of TRK activity by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TRK receptors. This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By inhibiting these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
相似化合物的比较
Trk-IN-17 is unique among TRK inhibitors due to its specific structure and binding affinity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in cancer therapy. this compound may exhibit different pharmacokinetic properties and efficacy profiles compared to these compounds. The uniqueness of this compound lies in its potential for targeted cancer therapy and its ability to inhibit TRK activity with high specificity .
属性
分子式 |
C21H21F2N7S |
---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
InChI 键 |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
手性 SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
规范 SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。